molecular formula C20H23NO5S B397538 Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 352342-78-0

Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B397538
CAS No.: 352342-78-0
M. Wt: 389.5g/mol
InChI Key: PYDHUMJZCDKDEL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring:

  • A tetrahydrobenzo[b]thiophene core with an ethyl ester group at position 2.
  • A 2-methoxyphenoxyacetyl substituent at position 2, linked via an acetamido group.

Properties

IUPAC Name

ethyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-3-25-20(23)18-13-8-4-7-11-16(13)27-19(18)21-17(22)12-26-15-10-6-5-9-14(15)24-2/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHUMJZCDKDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a benzothiophene core and various functional groups, suggests its suitability for diverse pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 373.47 g/mol. The compound features a unique combination of substituents that may confer distinct pharmacological properties compared to similar compounds.

Structural Features

FeatureDescription
Core StructureBenzothiophene
Functional GroupsMethoxyphenoxy, acetylamino
Molecular Weight373.47 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of this compound have shown promising results in inducing apoptosis in breast cancer cells (MCF-7). An investigation reported that certain derivatives exhibited IC₅₀ values ranging from 23.2 to 49.9 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

The mechanism underlying the antitumor activity involves:

  • Induction of Apoptosis : The compound was shown to significantly reduce cell viability and increase early and late apoptotic cell populations.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induced G2/M and S-phase cell cycle arrest.
  • Autophagy Inhibition : The tested compound inhibited autophagic cell death while promoting necrosis in cancer cells .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:

  • Molecular Docking Simulations : These studies help predict how the compound binds to specific proteins or enzymes.
  • In Vitro Bioassays : Testing the compound against various biological targets provides insights into its efficacy and potential side effects.

Study on Apoptosis-Inducing Agents

In a study published in Molecules, researchers synthesized derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their biological activities. The findings indicated that these compounds could effectively induce apoptosis in breast cancer cells through multiple pathways .

Pharmacological Evaluation

Another study focused on evaluating the acetylcholinesterase (AChE) inhibitory activity of similar compounds. The results demonstrated that certain derivatives exhibited significant AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The core structure is based on a benzothiophene scaffold, which is known for its diverse biological activity. The presence of the methoxyphenoxy and acetylamino groups enhances its solubility and biological interactions.

Key Structural Features

  • Molecular Formula : C29H30N2O5S
  • Molecular Weight : 518.63 g/mol
  • Functional Groups : Includes methoxy, phenoxy, acetyl, and amino functionalities that contribute to its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits several pharmacological properties:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance:

  • Case Study : A recent study evaluated the cytotoxic effects of derivatives on breast cancer cell lines, revealing significant potency enhancements with specific structural modifications .

Antimicrobial Properties

This compound has demonstrated activity against various bacterial strains:

  • Case Study : Research by Johnson et al. (2022) highlighted the effectiveness of cyclopenta[b]thiophene derivatives against Staphylococcus aureus, suggesting that structural variations can enhance antibacterial activity .

Neuroprotective Effects

Certain derivatives have been tested for neuroprotective properties:

  • Case Study : Lee et al. (2021) reported that isoquinoline derivatives exhibited neuroprotective effects in models of neurodegeneration, indicating potential applications in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for various medicinal applications:

Drug Development

The compound's structural features allow it to be a candidate for developing new drugs targeting cancer and infectious diseases. Its ability to modulate key enzymatic pathways involved in cell survival and proliferation makes it a valuable asset in drug discovery.

Formulation Studies

Due to its solubility profile in solvents like DMSO and ethanol, this compound can be formulated into various delivery systems for enhanced bioavailability.

Comparative Analysis of Biological Activities

Activity TypeReferenceOutcome
AntitumorSmith et al., 2023Significant cytotoxicity observed
AntimicrobialJohnson et al., 2022Effective against multiple pathogens
NeuroprotectiveLee et al., 2021Reduced neuronal death in models

Comparison with Similar Compounds

Substituent Variations at Position 2

The acetamido group at position 2 is a key site for structural diversification. Below is a comparison of substituents and their impacts:

Compound Substituent at Position 2 Key Properties Reference
Target Compound 2-Methoxyphenoxyacetyl Potential for enhanced solubility due to ether linkage; methoxy group may influence electronic properties. N/A (hypothetical based on analogs)
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoyl Planar phenyl ring with no electron-donating groups; forms intramolecular N–H⋯O hydrogen bonds (S(6) motif) .
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Acetyl Simpler substituent; disordered cyclohexene ring conformation observed in crystallography .
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl Reactive chloro group enables further functionalization; listed in safety data sheets for R&D use .
Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Methoxybenzoyl Methoxy group at meta position; predicted density 1.27 g/cm³, boiling point 479°C .

Key Observations :

  • Electron-donating groups (e.g., methoxy) may improve solubility and modulate reactivity compared to electron-withdrawing groups (e.g., chloro).
  • Bulky substituents (e.g., 4-bromobenzoyl in ) could sterically hinder crystallographic packing or biological interactions.

Key Observations :

  • Multi-component reactions (e.g., Petasis) offer modularity but may suffer from lower yields.
  • Acylation protocols are straightforward but require optimization for sterically hindered substrates.

Crystallographic and Conformational Analysis

Crystal structures of analogs reveal conformational trends:

  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate :
    • Dihedral angle between benzothiophene and phenyl rings: 8.13° .
    • S(6) hydrogen-bonded ring motif stabilizes the structure .
  • Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate :
    • Disordered methylene groups in the cyclohexene ring (occupancy 0.641 vs. 0.359) .

The target compound’s 2-methoxyphenoxyacetyl group may introduce additional conformational flexibility due to the ether linkage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the benzothiophene core (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) and perform acylation using 2-methoxyphenoxy acetyl chloride under Schotten-Baumann conditions (room temperature, aqueous NaHCO₃) .
  • Step 2 : Optimize solvent choice (e.g., THF vs. DCM) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
    • Data Table :
SolventReaction Time (h)Yield (%)Purity (HPLC, %)
THF126898.5
DCM87297.8

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .
  • X-ray Crystallography : For absolute configuration, grow single crystals in ethyl acetate/hexane and compare with reported analogs (e.g., CCDC entries for tetrahydrobenzothiophene derivatives) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (ESI+), expected m/z: 446.12 (C₂₂H₂₄N₂O₆S⁺) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density maps. Focus on the benzothiophene ring’s electron-deficient regions (e.g., C-3 ester group) .
  • Reaction Pathway Simulation : Compare activation energies for oxidation (e.g., meta-chloroperbenzoic acid) vs. nucleophilic attack (e.g., Grignard reagents) at the thiophene sulfur .
    • Key Insight : The methoxyphenoxy group sterically hinders nucleophilic attack at the acetylated amino group, favoring oxidation at the tetrahydrobenzothiophene ring .

Q. How can conflicting data on the compound’s tubulin polymerization inhibition be resolved?

  • Methodology :

  • Assay Standardization : Use paclitaxel (positive control) and colchicine (negative control) in tubulin polymerization assays (λ = 340 nm, 37°C). Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) .
  • Structural Modifications : Synthesize analogs (e.g., replacing methoxyphenoxy with benzodioxan) to isolate structure-activity relationships.
    • Data Table :
AnalogIC₅₀ (μM, MCF-7)IC₅₀ (μM, HeLa)
Parent Compound2.3 ± 0.41.8 ± 0.3
Benzodioxan-Substituted5.1 ± 0.74.9 ± 0.6

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hours.
  • LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in MSE mode to identify fragments (e.g., hydrolysis of the ethyl ester to carboxylic acid, m/z 418.10) .
    • Key Finding : The acetylated amino group is stable under acidic conditions, but the ester moiety hydrolyzes by 12% at pH 7.4 after 24 hours .

Q. How does the compound’s pharmacokinetic profile correlate with its in vitro anti-inflammatory activity?

  • Methodology :

  • In Vitro : Measure COX-2 inhibition (ELISA) and compare with celecoxib. Use LPS-stimulated RAW 264.7 macrophages .
  • In Silico ADME : Predict logP (4.1) and BBB permeability (low) using SwissADME. Validate with Caco-2 cell permeability assays .
    • Data Table :
ParameterValue
COX-2 IC₅₀0.9 μM
Caco-2 Papp (×10⁻⁶ cm/s)8.2

Methodological Notes

  • Synthetic Optimization : Avoid prolonged reaction times (>24 h) to prevent racemization of the acetylated amino group .
  • Biological Assays : Include vehicle controls (e.g., DMSO) to account for solvent effects on tubulin polymerization .
  • Data Validation : Cross-reference NMR shifts with PubChem entries for structurally related tetrahydrobenzothiophenes .

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